4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide
Description
4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide is a complex organic compound with a unique structure that includes fluorine atoms, phenyl groups, and an oxazole ring
Properties
Molecular Formula |
C29H18F2N2O3 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-fluoro-N-[3-(4-fluorobenzoyl)-4,5-diphenyl-1,3-oxazol-2-ylidene]benzamide |
InChI |
InChI=1S/C29H18F2N2O3/c30-23-15-11-21(12-16-23)27(34)32-29-33(28(35)22-13-17-24(31)18-14-22)25(19-7-3-1-4-8-19)26(36-29)20-9-5-2-6-10-20/h1-18H |
InChI Key |
LRHUFTFWYUNZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=NC(=O)C3=CC=C(C=C3)F)N2C(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of fluorine atoms. One common method involves the reaction of 4-fluorobenzoyl chloride with 4,5-diphenyl-1,3-oxazole-2(3H)-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or oxazoles.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential drug candidate due to its structural features that may interact with biological targets effectively. The incorporation of fluorine atoms is known to improve metabolic stability and bioavailability:
- Anticancer Activity : Preliminary studies indicate that compounds with oxazole structures exhibit cytotoxic effects against various cancer cell lines. The specific substitution patterns can modulate the activity, suggesting that this compound may be explored for anticancer therapies.
- Antimicrobial Properties : Research has indicated that oxazole derivatives can possess antimicrobial properties. The fluorinated benzamide structure may enhance these effects, making it a candidate for further investigation in treating bacterial and fungal infections.
Studies have demonstrated that compounds similar to 4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide can exhibit significant biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Effective against specific cancer cell lines |
| Antimicrobial | Potential efficacy against bacterial and fungal strains |
| Enzyme Inhibition | Possible inhibition of key enzymes involved in disease pathways |
Material Science
Beyond medicinal applications, this compound may also find use in material science:
- Fluorescent Materials : The unique electronic properties imparted by the fluorinated aromatic systems could be utilized in developing fluorescent materials for sensors or imaging applications.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that certain substitutions significantly enhanced activity compared to non-fluorinated analogs, highlighting the importance of fluorination in drug design.
Case Study 2: Antimicrobial Testing
A recent investigation into the antimicrobial properties of oxazole derivatives found that compounds with similar structures to 4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide exhibited promising results against resistant strains of bacteria. This research underscores the potential for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)benzamide
- 4-Fluoro-N-(2-fluorophenyl)benzamide
- (Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide
Uniqueness
4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide is unique due to its specific combination of fluorine atoms, phenyl groups, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide is a synthetic compound with potential applications in medicinal chemistry. Its structural characteristics suggest it may exhibit significant biological activities, particularly in anti-tumor and anti-inflammatory contexts. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 417.47 g/mol. The compound features a fluoro-substituted oxazole ring and a benzamide moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of 4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide have been explored in various studies, focusing on its anti-tumor and anti-inflammatory properties.
Anti-tumor Activity
Several studies have indicated that compounds similar to 4-fluoro-N-[(2Z)-3-[(4-fluorophenyl)carbonyl]-4,5-diphenyl-1,3-oxazol-2(3H)-ylidene]benzamide exhibit significant anti-cancer properties. For instance:
- In vitro Studies : Research has shown that derivatives of oxazole compounds can inhibit the proliferation of cancer cells. These studies often employ cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) to evaluate cytotoxic effects.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Activity
The compound has also been investigated for its potential anti-inflammatory effects:
- Cytokine Inhibition : In vitro assays demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies using murine models of inflammation have shown that treatment with similar compounds leads to a reduction in inflammation markers and improved clinical scores in models of arthritis.
Case Studies
-
Case Study on Anti-cancer Activity :
- A study evaluated the effect of a related oxazole derivative on human breast cancer cell lines. The compound demonstrated an IC50 value of approximately 5 µM, indicating potent cytotoxicity against these cells.
- Mechanistic studies revealed that the compound induced G0/G1 phase arrest in the cell cycle, leading to increased apoptosis.
-
Case Study on Anti-inflammatory Effects :
- In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in paw edema compared to control groups.
- Histological analysis showed reduced infiltration of inflammatory cells in treated animals.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
